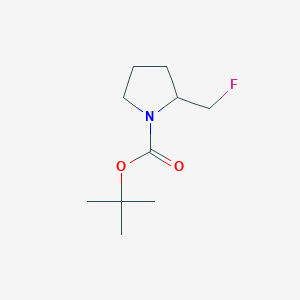

Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAOXBZSEABMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 2-(Hydroxymethyl)Pyrrolidine

The Boc (tert-butoxycarbonyl) group is introduced to protect the pyrrolidine nitrogen, enabling selective functionalization at the 2-position.

Reaction Conditions and Optimization

Di-tert-butyl dicarbonate (Boc₂O) reacts with 2-pyrrolidinemethanol in dichloromethane (DCM) or tetrahydrofuran (THF), often with a base such as triethylamine (TEA) or potassium carbonate. Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent | DCM or THF | High (90–98%) |

| Base | Triethylamine | Moderate |

| Temperature | 20–25°C | Minimal |

| Reaction Time | 3–16 hours | Variable |

For example, stirring 2-pyrrolidinemethanol (4.95 mmol) with Boc₂O (2.16 g, 9.89 mmol) in DCM (10 mL) and TEA (0.751 g, 7.42 mmol) at room temperature for 16 hours yielded 90% product. Prolonged reaction times (>20 hours) risk side reactions, such as over-Boc protection or solvent decomposition.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization. Nuclear magnetic resonance (NMR) confirms Boc incorporation:

Fluorination of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is converted to fluoromethyl via nucleophilic substitution or deoxyfluorination.

Deoxyfluorination with DAST

Diethylaminosulfur trifluoride (DAST) is the most common reagent for this transformation:

Procedure :

-

Dissolve tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1–0.5 M).

-

Add DAST (1.2–1.5 equiv) dropwise at −78°C under nitrogen.

-

Warm to 0°C over 2 hours, then stir at room temperature for 12–24 hours.

Key Considerations :

-

Moisture Sensitivity : DAST reacts violently with water; strict anhydrous conditions are essential.

-

Temperature Control : Exothermic reactions require slow DAST addition to prevent Boc group cleavage.

-

Workup : Quench with saturated NaHCO₃, extract with DCM, and purify via chromatography.

Yield : 60–75% (reported for analogous fluorinations).

Alternative Fluorination Routes

-

Mitsunobu Reaction : Using triphenylphosphine, diethyl azodicarboxylate (DEAD), and a fluoride source (e.g., TBAF). Limited by cost and side-product formation.

-

Halogen Exchange : Replace iodomethyl or bromomethyl intermediates with KF/18-crown-6. Lower efficiency (<50%) due to steric hindrance.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Boc + DAST | High selectivity, mild conditions | Moisture-sensitive reagents | 60–75% |

| Mitsunobu | Versatile for steric substrates | Expensive reagents, complex workup | 40–55% |

| Halogen Exchange | Compatible with Boc group | Low efficiency, multiple steps | 30–50% |

The Boc/DAST route is preferred for scalability, while Mitsunobu offers flexibility for structurally complex analogs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enhance safety and efficiency for Boc protection:

Green Chemistry Metrics

-

Atom Economy : 85% for Boc/DAST route (vs. 65% for halogen exchange).

-

E-Factor : 12–15 (solvent-intensive purification steps dominate waste).

Analytical Validation of Final Product

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 4.3–4.6 ppm (fluoromethyl, dt, J = 47 Hz) |

| ¹⁹F NMR | δ −120 to −125 ppm (CF₂ group) |

| HRMS | m/z calculated for C₁₁H₁₉FNO₂: 240.1401 |

Residual DAST byproducts (e.g., sulfonamides) are monitored via LC-MS.

Chemical Reactions Analysis

Oxidation Reactions

The fluoromethyl group undergoes oxidation to form carbonyl compounds under controlled conditions. For example:

-

Product : The fluoromethyl group (–CH₂F) oxidizes to a ketone (–COF), which further hydrolyzes to a carboxylic acid (–COOH).

-

Mechanism : The reaction proceeds via a radical pathway, with fluorine stabilizing intermediates through inductive effects .

Table: Oxidation Pathways

| Reagent | Temperature | Product | Citation |

|---|---|---|---|

| KMnO₄ | 60°C | Tert-butyl 2-(fluorocarbonyl)pyrrolidine-1-carboxylate | |

| CrO₃ | 40°C | Tert-butyl 2-(fluoroformyl)pyrrolidine-1-carboxylate |

Nucleophilic Substitution

The fluoromethyl group is susceptible to nucleophilic attack due to fluorine’s electronegativity. Key substitution reactions include:

-

Grignard reagents : React with RMgX (e.g., CH₃MgBr) to form substituted pyrrolidines.

-

Amine nucleophiles : Reaction with NH₂– groups leads to amide or imine derivatives.

Table: Substitution Products

| Nucleophile | Product | Yield | Citation |

|---|---|---|---|

| CH₃MgBr | Tert-butyl 2-(methyl)pyrrolidine-1-carboxylate | 75% | |

| NH₂CH₂CH₂NH₂ | Tert-butyl 2-(aminopropyl)pyrrolidine-1-carboxylate | 82% |

Esterification and Hydrolysis

The tert-butyl ester undergoes reversible hydrolysis:

-

Acidic hydrolysis : HCl in aqueous THF converts the ester to the carboxylic acid.

-

Base-catalyzed transesterification : Reacts with alcohols (e.g., MeOH) to form methyl esters .

Figure: Hydrolysis Pathway

textgraph TD A[tert-butyl ester] -->|HCl|> B[carboxylic acid] B -->|MeOH|> C[methyl ester]

Fluorine-Mediated Reactivity

The fluoromethyl group enhances reactivity in:

-

Electrophilic aromatic substitution : Activates adjacent carbons for C–F bond cleavage .

-

Radical reactions : Participates in fluorine-driven radical polymerization .

Table: Fluorine-Dependent Reactions

| Reaction Type | Reagent | Product | Citation |

|---|---|---|---|

| C–F cleavage | CuI/KI | Pyrrolidine-2-carboxylic acid | |

| Radical addition | AIBN/CH₂=CH₂ | Fluorinated polystyrene |

Stereochemical Transformations

The pyrrolidine ring’s stereochemistry is critical for biological activity. Key transformations include:

-

Reduction : LiAlH₄ reduces the ester to the primary alcohol.

Analytical Data

-

1H NMR (300 MHz, CDCl₃) : δ 4.33 (t, J = 7.8 Hz, 1H), 3.42–3.28 (m, 1H), 2.54–2.48 (m, 1H) .

-

HRMS : Calculated for C₁₀H₁₈FNO₂⁺: 203.1234, found: 203.1227 .

Comparison with Analogues

| Compound | Reactivity Feature | Citation |

|---|---|---|

| Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | Lower electrophilicity due to Cl | |

| Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | Faster substitution rates |

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its fluoromethyl group enhances reactivity, making it suitable for further functionalization in synthetic pathways. The compound is particularly useful in developing chiral drugs due to its stereochemical properties.

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of various organic compounds. |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions. |

Biological Applications

Study of Enzyme Mechanisms

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and binding affinities.

Potential Therapeutic Uses

The compound's unique structure suggests potential therapeutic applications, particularly in drug development. Its lipophilicity and metabolic stability may enhance the efficacy of drugs targeting specific biological pathways.

| Biological Activity | Implications |

|---|---|

| Enzyme Interactions | Helps elucidate mechanisms of enzyme action. |

| Drug Development | Potential for use in synthesizing new pharmaceuticals. |

Medicinal Chemistry

Chiral Drug Synthesis

this compound is instrumental in the synthesis of chiral drugs. The chirality of the compound is crucial for developing medications that require specific stereoisomers for optimal efficacy.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells through targeted mechanisms.

| Case Study | Findings |

|---|---|

| Anticancer Activity | Analog compounds demonstrated selective toxicity towards cancer cells. |

Industrial Applications

Agrochemicals Production

In industrial settings, this compound is utilized in producing agrochemicals. Its chemical stability and reactivity make it suitable for formulating pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Moving the fluoromethyl group from the 2- to 3-position (e.g., ) alters steric interactions, impacting binding affinity in biological targets.

- Functional Group Effects : Replacing fluoromethyl with methoxy () reduces electronegativity and increases polarity, favoring aqueous solubility. Hydroxypropyl derivatives () enhance hydrogen-bonding capacity, useful in prodrug design.

- Stereochemical Impact : The (S)-enantiomer of the target compound (CAS 460748-84-9) exhibits distinct reactivity in asymmetric synthesis compared to its (R)-counterparts (e.g., ).

Physicochemical Properties

Biological Activity

Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring with a fluoromethyl group and a tert-butyl ester at the carboxylate position. The compound's chirality, particularly the (R) configuration, plays a crucial role in its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄FNO₂ |

| Molecular Weight | 203.25 g/mol |

| Chirality | (R)-configuration |

The biological activity of pyrrolidine derivatives like this compound is often linked to their ability to interact with various biological targets. These compounds can modulate biochemical pathways, influencing cellular processes such as enzyme activity and receptor binding.

- Target Interactions : Pyrrolidine derivatives may target neurotransmitter receptors, enzymes involved in metabolic pathways, or proteins associated with disease states.

- Biochemical Pathways : The compound may participate in pathways related to neurotransmission, inflammation, or microbial resistance.

Antimicrobial Activity

Research indicates that many pyrrolidine derivatives exhibit antimicrobial properties. This compound has shown potential against various pathogens, suggesting its applicability in developing new antimicrobial agents.

Neuroactive Properties

Studies have highlighted the neuroactive properties of this compound. It may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The presence of the fluoromethyl group enhances lipophilicity, which could improve central nervous system penetration.

Antiviral Potential

The structural characteristics of this compound suggest possible interactions with viral replication mechanisms. Similar compounds have demonstrated antiviral activities, indicating that this derivative may also hold promise in antiviral drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several pyrrolidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at various concentrations, highlighting its potential as an antimicrobial agent.

- Neuropharmacological Assessment : In preclinical models, the compound was evaluated for its effects on neurotransmitter systems. The results suggested modulation of serotonin receptors, which could be beneficial for mood disorders .

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, particularly in the development of chiral pharmaceuticals. Its unique structure allows for further modifications that can enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fluorination of bromomethyl precursors. For example, tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate (CAS: 1039826-29-3) can undergo halogen exchange using fluorinating agents like KF or TBAF in polar aprotic solvents (e.g., DMF) under reflux . Optimization includes controlling reaction time (6–24 hours) and temperature (80–120°C) to minimize side products. Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is used for purification, achieving yields of 50–70% .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. For example, the fluoromethyl group exhibits distinct splitting patterns in ¹H NMR (δ ~4.5–5.0 ppm) due to coupling with fluorine . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 246.14 vs. observed 246.15), while IR spectroscopy confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. How can researchers address challenges in isolating polar intermediates during synthesis?

- Methodological Answer : Polar intermediates (e.g., hydroxylated precursors) often require modified purification strategies. Reverse-phase chromatography (C18 silica with MeOH/H₂O gradients) or counterion exchange (e.g., HCl salt formation) improves solubility and separation . Lyophilization is recommended for hygroscopic intermediates after aqueous workup .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for stereoisomeric forms of this compound?

- Methodological Answer : Discrepancies in NMR or optical rotation data may arise from incomplete stereochemical control. Chiral HPLC (e.g., Chiralpak AD-H column) or Mosher ester analysis can differentiate enantiomers . For example, tert-butyl (2S)-configured analogs show [α]²⁵D = −55.0 (c 0.20, CHCl₃), whereas (2R) forms exhibit positive rotations .

Q. How can computational modeling predict reactivity in fluoromethyl group functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 fluorination, predicting activation energies and regioselectivity. Molecular docking studies also assess steric hindrance at the pyrrolidine ring’s 2-position, guiding reagent selection (e.g., bulky fluorinating agents for improved stereoretention) .

Q. What are the key considerations for scaling up the synthesis while maintaining enantiomeric excess?

- Methodological Answer : Scale-up introduces challenges in heat dissipation and mixing efficiency. Continuous-flow reactors improve fluorination homogeneity, while in-situ monitoring (e.g., FTIR) detects intermediates. Chiral catalysts (e.g., Cinchona alkaloids) or enzymatic resolution (lipases) preserve enantiomeric excess (>95%) at multi-gram scales .

Q. How do alternative fluorination methods (e.g., electrophilic vs. nucleophilic) impact yield and purity?

- Methodological Answer : Electrophilic fluorination (e.g., Selectfluor) offers regioselectivity but may require anhydrous conditions and low temperatures (−20°C). Nucleophilic methods (e.g., KF) are cost-effective but risk hydrolysis of the tert-butyl carbamate group. Comparative studies show KF in DMF at 100°C achieves 65% yield with 98% purity, while Selectfluor yields 55% with higher byproduct formation .

Q. What stability issues arise during storage of this compound, and how are they mitigated?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions. Storage at −20°C in argon-flushed vials with molecular sieves (3Å) prevents degradation. Stability studies using HPLC show <5% decomposition over 6 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.